molecular formula C18H13BrClFN4OS3 B12154394 N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B12154394
M. Wt: 531.9 g/mol
InChI Key: WDCXOXWWEODERK-UYOCIXKTSA-N
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Description

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group:

    Formation of the Schiff Base: The Schiff base is formed by reacting 5-bromo-2-fluorobenzaldehyde with an amine derivative.

    Final Coupling Reaction: The final step involves coupling the Schiff base with the thiadiazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple halogens and sulfur atoms suggests it could form strong interactions with its molecular targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • N-(5-bromo-2-fluorophenyl)acetamide
  • 2-acetamido-4-bromo-1-fluorobenzene

Uniqueness

Compared to similar compounds, this compound stands out due to its complex structure, which includes multiple functional groups and heteroatoms

Properties

Molecular Formula

C18H13BrClFN4OS3

Molecular Weight

531.9 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13BrClFN4OS3/c19-13-5-6-15(21)12(7-13)8-22-23-16(26)10-28-18-25-24-17(29-18)27-9-11-3-1-2-4-14(11)20/h1-8H,9-10H2,(H,23,26)/b22-8-

InChI Key

WDCXOXWWEODERK-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=C(C=CC(=C3)Br)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F)Cl

Origin of Product

United States

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